molecular formula C22H22N2O3S B2376422 2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 922661-88-9

2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2376422
CAS No.: 922661-88-9
M. Wt: 394.49
InChI Key: IHWWRAHYQYBAQA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzamide core with methoxy groups at the 2 and 3 positions, a thiazolyl group substituted at the 4 position, and a tetrahydronaphthalenyl group at the 2 position of the thiazole ring. The presence of multiple functional groups and rings makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalenyl moiety. This can be achieved through catalytic hydrogenation of naphthalene derivatives. The thiazolyl group can be introduced via a cyclization reaction involving thiourea and appropriate aldehydes or ketones. Finally, the benzamide core is formed through a reaction between the thiazolyl intermediate and dimethoxybenzoic acid derivatives under amide coupling conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under strong oxidizing conditions.

  • Reduction: : The thiazolyl ring can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

  • Substitution: : The benzamide core can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether or sodium borohydride (NaBH₄) in methanol.

  • Substitution: : Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 2,3-dihydroxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide.

  • Reduction: : 2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzothioamide.

  • Substitution: : Various amides or thioamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound's potential medicinal applications could include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, inflammation, or infections.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzothioamide

  • 2,3-Dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its specific arrangement of functional groups and the presence of the tetrahydronaphthalenyl moiety, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-26-19-9-5-8-17(20(19)27-2)21(25)24-22-23-18(13-28-22)16-11-10-14-6-3-4-7-15(14)12-16/h5,8-13H,3-4,6-7H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWWRAHYQYBAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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